1-(4-(Trifluoromethyl)-2-nitrophenyl)cyclopropanecarboxylic acid
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Overview
Description
1-(4-(Trifluoromethyl)-2-nitrophenyl)cyclopropanecarboxylic acid is a complex organic compound characterized by the presence of a trifluoromethyl group and a nitro group on a phenyl ring, which is further connected to a cyclopropane ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Trifluoromethyl)-2-nitrophenyl)cyclopropanecarboxylic acid typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl compound. This can be achieved through electrophilic aromatic substitution reactions using trifluoromethylating agents such as trifluoromethyltrimethylsilane or trifluoromethanesulfonic acid. The nitration step is then performed using nitric acid and sulfuric acid to introduce the nitro group at the appropriate position on the aromatic ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure efficient and scalable production. Advanced techniques such as flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Trifluoromethyl)-2-nitrophenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, hydrochloric acid; palladium on carbon, hydrogen gas.
Substitution: Sodium cyanide, dimethyl sulfoxide.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydroxylamines.
Substitution: Cyanides, sulfonates.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of agrochemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(4-(Trifluoromethyl)-2-nitrophenyl)cyclopropanecarboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity and stability, allowing it to penetrate biological membranes more effectively. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid: Lacks the nitro group, resulting in different reactivity and biological activity.
2-(Trifluoromethyl)benzoic acid: Different positioning of the trifluoromethyl group, leading to distinct chemical properties.
3-(Trifluoromethyl)nitrobenzoic acid: Similar structure but with a different arrangement of functional groups.
Uniqueness: 1-(4-(Trifluoromethyl)-2-nitrophenyl)cyclopropanecarboxylic acid stands out due to its combination of trifluoromethyl and nitro groups on the phenyl ring, which imparts unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO4/c12-11(13,14)6-1-2-7(8(5-6)15(18)19)10(3-4-10)9(16)17/h1-2,5H,3-4H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOJFWMVUNKBCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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